molecular formula C17H14Cl2N2O4S B278759 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate

Cat. No. B278759
M. Wt: 413.3 g/mol
InChI Key: ACLCMNJJYXKHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate, also known as DBIB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a complex chemical process and has been found to have a variety of applications in the field of biochemistry.

Mechanism of Action

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate exerts its inhibitory effects on HDACs by binding to the active site of these enzymes. This binding prevents the enzymes from carrying out their normal function of removing acetyl groups from histone proteins. This, in turn, leads to an increase in the acetylation of histone proteins, which can result in changes in gene expression.
Biochemical and Physiological Effects:
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been investigated for its potential to treat other diseases, such as neurodegenerative disorders and inflammatory diseases. 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate has been found to have anti-inflammatory effects by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate in lab experiments is its specificity for HDACs. This compound has been found to selectively inhibit the activity of certain HDAC isoforms, which can be useful in studying the specific functions of these enzymes. However, one limitation of using 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of research is the investigation of the potential of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate to treat other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the development of new synthetic methods for 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate could lead to the production of more efficient and cost-effective methods of synthesizing this compound.

Synthesis Methods

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate is synthesized through a multi-step chemical process that involves the reaction of 3,4-dichlorobenzoic acid with 1,1-dioxo-1,2-benzothiazole-3-amine. The resulting product is then treated with 3-bromo-1-propanol to yield the final compound.

Scientific Research Applications

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective in inhibiting the activity of a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and are often overexpressed in cancer cells. Therefore, 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate has been investigated as a potential anti-cancer agent.

properties

Product Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate

Molecular Formula

C17H14Cl2N2O4S

Molecular Weight

413.3 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate

InChI

InChI=1S/C17H14Cl2N2O4S/c18-13-7-6-11(10-14(13)19)17(22)25-9-3-8-20-16-12-4-1-2-5-15(12)26(23,24)21-16/h1-2,4-7,10H,3,8-9H2,(H,20,21)

InChI Key

ACLCMNJJYXKHRU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC(=C(C=C3)Cl)Cl

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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